2,4-Dihydroxy-3,3-dimethylbutyronitrile

Pantothenate synthesis Vitamin B5 manufacturing Process chemistry

2,4-Dihydroxy-3,3-dimethylbutyronitrile (CAS 10232-92-5), also known as α,γ-dihydroxy-β,β-dimethylbutyronitrile, is a hydroxynitrile compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. It serves as a critical chiral intermediate in the industrial synthesis of D-pantolactone and D-pantothenic acid (vitamin B5).

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 10232-92-5
Cat. No. B157872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-3,3-dimethylbutyronitrile
CAS10232-92-5
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C#N)O
InChIInChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3
InChIKeyYRISILVEKHMLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-3,3-dimethylbutyronitrile (CAS 10232-92-5): A Specialized Nitrile Intermediate in Pantothenate Synthesis


2,4-Dihydroxy-3,3-dimethylbutyronitrile (CAS 10232-92-5), also known as α,γ-dihydroxy-β,β-dimethylbutyronitrile, is a hydroxynitrile compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol [1]. It serves as a critical chiral intermediate in the industrial synthesis of D-pantolactone and D-pantothenic acid (vitamin B5) [2]. The compound is typically synthesized via condensation of isobutyraldehyde, formaldehyde, and hydrogen cyanide, and can be produced in both racemic (R,S) and enantiomerically enriched (D-enriched) forms . Its primary industrial relevance lies in pantothenate manufacturing for pharmaceutical, cosmetic, and animal feed applications [2].

Why Not All Pantolactone Precursors Are Interchangeable: The Differentiating Role of 2,4-Dihydroxy-3,3-dimethylbutyronitrile


In pantothenate synthesis, generic substitution among nitrile intermediates is not feasible due to fundamental differences in reaction pathway efficiency, stereochemical control, and downstream processing requirements. Traditional routes to pantolactone rely on the γ-lactone (2-hydroxy-3,3-dimethyl-4-butyrolactone), which is notoriously difficult to isolate and purify, requiring extensive extraction and distillation procedures due to its hygroscopic and lyophilic nature [1]. In contrast, 2,4-dihydroxy-3,3-dimethylbutyronitrile offers a direct, one-step conversion to calcium pantothenate by reacting with β-alanine and calcium hydroxide in alcoholic medium, bypassing the lactone isolation bottleneck entirely [1]. Furthermore, the nitrile can be produced with controlled optical purity (D:L ratio) via enzymatic hydrocyanation, enabling stereoselective access to the biologically active D-enantiomer without elaborate racemate resolution—a capability that structurally related lactones and esters lack at the precursor stage . These differences in synthetic convergence, chiral accessibility, and process economy mean that substituting another in-class intermediate (e.g., pantolactone itself, 2,4-dihydroxy-3,3-dimethylbutyrate esters) fundamentally alters the entire manufacturing route and cost structure.

Quantitative Differentiation of 2,4-Dihydroxy-3,3-dimethylbutyronitrile: Head-to-Head Comparative Evidence


Direct Synthesis of Calcium Pantothenate Bypasses Difficult Lactone Isolation: US Patent 2,780,645

The target compound enables a direct, one-step synthesis of calcium DL-pantothenate when reacted with β-alanine and calcium hydroxide, eliminating the need to isolate and purify the γ-lactone intermediate [1]. The comparator—the γ-lactone route described in US Patent 2,396,477—requires extensive extraction and distillation due to the lactone's hygroscopic and lyophilic properties, making isolation expensive and cumbersome [1]. In contrast, the nitrile route proceeds directly in a lower aliphatic alcohol medium at reflux temperature, with product recovery achievable by simple filtration and precipitation [1].

Pantothenate synthesis Vitamin B5 manufacturing Process chemistry

Enzymatic Hydrocyanation Achieves D:L Optical Purity ≥ 80:20 for Chiral D-Pantolactone Synthesis: EP0528256A1

The D-enriched form of 2,4-dihydroxy-3,3-dimethylbutyronitrile is produced with an optical purity (D:L ratio) of at least 80:20 via reaction of hydroxypivalaldehyde with hydrogen cyanide in the presence of D-oxynitrilase (hydroxynitrile lyase) . This chiral nitrile serves as a direct precursor to D-(-)-pantolactone by simple acid hydrolysis, yielding the biologically active D-enantiomer without requiring racemate resolution . The comparator is the traditional racemic route, which produces a 50:50 D:L mixture that necessitates elaborate racemate resolution methods involving chiral auxiliary bases, salt-pair separation, and subsequent cyclization .

Chiral synthesis Enzymatic hydrocyanation D-pantolactone manufacturing

Recombinant PaHNL5 Enables Stereoselective Cyanohydrin Formation in Water-Based Systems at Low Enzyme Loading: Screening Study

In a comparative screening study of recombinant hydroxynitrile lyase (HNL) isoenzymes for stereoselective (R)-pantolactone precursor synthesis, recombinant PaHNL5 (R-selective hydroxynitrile lyase isoenzyme 5 from Prunus amygdalus) was identified as the superior catalyst for converting hydroxypivalaldehyde to the chiral cyanohydrin (the target compound) [1]. At low pH, even very low amounts of crude enzyme catalyzed stereoselective cyanohydrin formation in water-based reaction systems [1]. In contrast, native HNLs from different Prunus species and other recombinant isoenzymes tested in the same study exhibited lower stereoselectivity and catalytic efficiency under identical aqueous, low-pH conditions [1].

Biocatalysis Hydroxynitrile lyase Green chemistry

Chemical Stability Under Recommended Storage Conditions: GHS Safety Data

According to Globally Harmonized System (GHS) classification data, 2,4-dihydroxy-3,3-dimethylbutyronitrile is classified as 'Stable under recommended storage conditions' . This baseline stability profile is critical for industrial procurement, as it confirms that the nitrile does not undergo spontaneous decomposition or hazardous reactions during normal storage and handling when appropriate conditions are maintained . While direct comparative stability data against other pantothenate precursors (e.g., pantolactone, 2,4-dihydroxy-3,3-dimethylbutyrate esters) were not identified in the accessible literature, the documented stability under recommended conditions provides a minimum assurance threshold for procurement.

Chemical stability Storage and handling Safety data

Acidic Hydrolysis to Racemic Pantolactone Achieves 92.5% Yield: Comparative Yield Data

Hydrolysis of (R,S)-2,4-dihydroxy-3,3-dimethylbutyronitrile with sulfuric acid under reflux for 6 hours yields DL-pantolactone at 92.5% . This serves as a quantitative benchmark for conversion efficiency from the nitrile to the racemic lactone product. In comparison, the DODGEN continuous chiral resolution-integrated process achieves conversion rates over 95% for pantolactone production, though this is a downstream resolution step rather than a direct hydrolysis of the nitrile [1]. The 92.5% yield from simple acidic hydrolysis represents a solid baseline for racemic pantolactone manufacturing using this nitrile precursor.

DL-pantolactone production Hydrolysis yield Process optimization

Optimal Application Scenarios for 2,4-Dihydroxy-3,3-dimethylbutyronitrile Based on Verified Evidence


Direct, Lactone-Bypassing Synthesis of Calcium DL-Pantothenate

In manufacturing scenarios where minimizing unit operations and avoiding hygroscopic intermediate handling is prioritized, 2,4-dihydroxy-3,3-dimethylbutyronitrile is the preferred starting material. As demonstrated in US Patent 2,780,645, the nitrile reacts directly with β-alanine and calcium hydroxide in a lower aliphatic alcohol medium to produce calcium DL-pantothenate without requiring isolation of the difficult-to-handle γ-lactone intermediate [1]. This route is particularly advantageous for animal feed-grade vitamin B5 production, where racemic product is acceptable and process simplicity drives cost competitiveness [1].

Enzymatic Production of D-Enriched Precursor for Chiral D-Pantothenic Acid

For applications requiring the biologically active D-enantiomer of pantothenic acid (pharmaceutical and high-purity cosmetic formulations), the D-enriched form of 2,4-dihydroxy-3,3-dimethylbutyronitrile with optical purity D:L ≥ 80:20 is the critical intermediate of choice [1]. Produced via D-oxynitrilase-catalyzed hydrocyanation of hydroxypivalaldehyde, this chiral nitrile undergoes acid hydrolysis to yield D-(-)-pantolactone without elaborate racemate resolution steps [1]. The superior catalytic performance of recombinant PaHNL5 in water-based, low-pH systems further enables green chemistry-compliant biocatalytic manufacturing routes .

Racemic DL-Pantolactone Manufacturing via Standard Acid Hydrolysis

In traditional chemical synthesis facilities producing racemic DL-pantolactone as a commodity intermediate, 2,4-dihydroxy-3,3-dimethylbutyronitrile serves as the established precursor. Acidic hydrolysis with sulfuric acid under reflux conditions yields DL-pantolactone at approximately 92.5% conversion [1]. This application scenario is suited for manufacturers serving markets where racemic pantolactone is acceptable, such as certain industrial plasticizer applications and animal feed vitamin formulations . The documented chemical stability of the nitrile under recommended storage conditions supports routine industrial handling and inventory management [2].

Biocatalytic Process Development Leveraging PaHNL5 for (R)-Pantolactone Synthesis

For research and development teams advancing biocatalytic routes to enantiopure (R)-pantolactone, 2,4-dihydroxy-3,3-dimethylbutyronitrile produced via recombinant PaHNL5-catalyzed hydrocyanation offers distinct advantages. Comparative screening has established that PaHNL5 surpasses all other tested natural and recombinant HNL variants for stereoselective cyanohydrin formation from hydroxypivalaldehyde, particularly under low-pH, water-based reaction conditions with minimal enzyme loading [1]. This scenario is ideal for organizations investing in green chemistry and enzymatic manufacturing platforms, where catalyst efficiency and aqueous reaction media compatibility are key selection criteria [1].

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